molecular formula C19H18F3N3O2 B2967256 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2108284-91-7

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2967256
CAS No.: 2108284-91-7
M. Wt: 377.367
InChI Key: YHAXJXQLGUFPHA-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine featuring a pyridine-3-yloxy substituent at the 3-position and a 6-(trifluoromethyl)pyridine-3-carbonyl group at the 8-position of the azabicyclo[3.2.1]octane scaffold. The trifluoromethyl group on the pyridine ring contributes to increased lipophilicity and resistance to oxidative metabolism, while the pyridinyl ether linkage may influence receptor interaction profiles .

Properties

IUPAC Name

(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2/c20-19(21,22)17-6-3-12(10-24-17)18(26)25-13-4-5-14(25)9-16(8-13)27-15-2-1-7-23-11-15/h1-3,6-7,10-11,13-14,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAXJXQLGUFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CN=C(C=C3)C(F)(F)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the preparation of the pyridine and azabicyclo intermediates. The trifluoromethyl group is introduced through a radical trifluoromethylation process, which is crucial for the compound’s unique properties . The reaction conditions often involve the use of copper(I) salts and secondary ammonium salts to facilitate the formation of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Azabicyclo[3.2.1]octane Core

The azabicyclo[3.2.1]octane scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of key derivatives:

Table 1: Substituent Variations at the 3- and 8-Positions
Compound Name 3-Position Substituent 8-Position Substituent Key Properties/Applications References
Target Compound Pyridin-3-yloxy 6-(Trifluoromethyl)pyridine-3-carbonyl Enhanced lipophilicity, metabolic stability
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy None (free amine) Positional isomer; potential CNS activity
8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane Cyclopropylidene 6-(Cyclopentyloxy)pyridine-3-carbonyl Improved solubility via cyclopentyloxy group
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Pyridin-2-ylsulfonyl N-(4-Trifluoromethylphenyl)carboxamide Sulfonamide linkage for target engagement
3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid Benzoyloxy Carboxylic acid at C2 Metabolite; reduced membrane permeability

Functional Group Impact on Pharmacokinetics and Binding

  • Trifluoromethylpyridine Carbonyl (Target Compound) : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the carbonyl group against hydrolysis. This substitution is associated with improved blood-brain barrier penetration in related tropane derivatives .
  • Pyridinyl Ether vs. Sulfonyl : The pyridin-3-yloxy group in the target compound offers a hydrogen-bond acceptor site distinct from the sulfonyl group in ’s analogue, which may alter binding kinetics in receptor pockets .
  • Cyclopropylidene vs.

Biological Activity

3-(Pyridin-3-yloxy)-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with multiple functional groups, including a pyridine and a trifluoromethyl moiety. The structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Antitumor Properties : Investigations into its effects on cancer cell lines have shown promising results, indicating possible applications in oncology.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting utility in treating inflammatory diseases.

The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially influencing signaling pathways related to inflammation and cell proliferation.

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/Activity Level Reference
AntimicrobialStaphylococcus aureus15.62 µg/ml
AntitumorHepG2/A2IC50: 123 nM
Anti-inflammatoryLPS-stimulated human blood>10-fold increase

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar compounds and found that derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, supporting the potential of this compound in antimicrobial applications .
  • Antitumor Activity : Research on related pyridine derivatives demonstrated selective cytotoxicity against various human tumor cell lines, suggesting that structural modifications could enhance efficacy against specific cancers .
  • Anti-inflammatory Mechanism : In vivo studies indicated that compounds with similar structures could reduce inflammation markers in animal models, highlighting the therapeutic potential for inflammatory conditions .

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